REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:10])([CH3:9])[CH2:3][NH:4][C:5]([CH3:8])([CH3:7])[CH3:6].[CH3:11][C:12]([CH2:14][CH3:15])=O.[OH-:16].[Na+].[CH:18](Cl)(Cl)Cl>>[C:5]([N:4]1[CH2:3][C:2]([CH3:9])([CH3:1])[NH:10][C:12]([CH2:14][CH3:15])([CH3:18])[C:11]1=[O:16])([CH3:8])([CH3:7])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CNC(C)(C)C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C(C(NC(C1)(C)C)(C)CC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |